molecular formula C11H17ClN2 B1592155 2-Chloro-5-heptylpyrimidine CAS No. 221641-56-1

2-Chloro-5-heptylpyrimidine

Cat. No. B1592155
M. Wt: 212.72 g/mol
InChI Key: WWZJDDGZLBCAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-heptylpyrimidine is a chemical compound that has been studied extensively due to its potential applications in various fields of research and industry. It has a molecular formula of C11H17ClN2 and a molecular weight of 212.72 g/mol .

Scientific Research Applications

Enhancing Antitumor Activity

2-Chloro-5-heptylpyrimidine, through its structural analogs, has shown potential in enhancing the antitumor activity of fluoropyrimidines. In a study by Takechi et al. (2002), the use of 5-chloro-2,4-dihydroxypyridine (CDHP) was evaluated to inhibit dihydropyrimidine dehydrogenase (DPD) and enhance the antitumor activity of 5-fluorouracil (5-FU) in human tumor cells. The study found that CDHP significantly enhanced 5-FU cytotoxicity in certain tumor cell lines, suggesting that CDHP, a compound structurally related to 2-Chloro-5-heptylpyrimidine, might be effective in improving fluoropyrimidine-based cancer treatments (Takechi et al., 2002).

Potential in Antiviral Applications

2-Chloro-5-heptylpyrimidine derivatives have also been explored for their antiviral properties. Hocková et al. (2003) synthesized and studied 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which included derivatives of 2-Chloro-5-heptylpyrimidine. They found that these compounds, particularly the 5-halogen-substituted derivatives, displayed significant antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Use in Oral Chemotherapy Regimens

The analogs of 2-Chloro-5-heptylpyrimidine have been used in oral chemotherapy regimens. Chu et al. (2004) studied the oral fluoropyrimidine S-1, which contains a dihydropyrimidine dehydrogenase inhibitor (CDHP), structurally similar to 2-Chloro-5-heptylpyrimidine. The study aimed to assess the feasibility of S-1 in treating advanced malignancies and found that it showed potential in malignancies sensitive to fluoropyrimidines (Chu et al., 2004).

properties

IUPAC Name

2-chloro-5-heptylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-2-3-4-5-6-7-10-8-13-11(12)14-9-10/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZJDDGZLBCAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616639
Record name 2-Chloro-5-heptylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-heptylpyrimidine

CAS RN

221641-56-1
Record name 2-Chloro-5-heptylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CM Hudson - Liquid crystals, 1999 - Taylor & Francis
631G* ab initio calculation. The dipole moment was were reported to have low temperature, wide range calculated, which is important for estimates of the nematic phases with low …
Number of citations: 24 www.tandfonline.com

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